4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid
説明
特性
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-7-10-5-6-16(14(17)3-4-15(18)19)9-11(10)8-13(12)21-2/h7-8H,3-6,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYJSJDCZIDPMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of Butyric Acid Moiety: The butyric acid moiety can be introduced through a condensation reaction between the isoquinoline derivative and a butyric acid derivative, such as butyryl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the isoquinoline nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Neuropharmacology
Research indicates that derivatives of isoquinoline compounds, including 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid, exhibit significant neuropharmacological activities. These compounds have been evaluated for their effects on various neurotransmitter systems:
- Serotonin Receptors : Compounds similar to this isoquinoline derivative have shown affinity for serotonin receptors (5-HT1A, 5-HT6, and 5-HT7) which are crucial in the treatment of mood disorders and anxiety .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that isoquinoline derivatives could inhibit the proliferation of acute leukemia cells. The specific compound's ability to down-regulate key signaling pathways involved in cell growth presents a promising avenue for cancer therapy:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MV4-11 (acute biphenotypic leukemia) | 0.3 |
| 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-y) | MOLM13 (acute monocytic leukemia) | 1.2 |
These results indicate that this compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibitory effects on phosphodiesterases (PDEs), which play a role in various physiological processes including inflammation and cellular signaling:
Case Study 1: Neuropharmacological Evaluation
A study conducted by Zagórska et al. synthesized several isoquinoline derivatives and evaluated their binding affinity to serotonin receptors. The results indicated that modifications to the isoquinoline core significantly influenced receptor binding profiles and could lead to the development of novel antidepressants .
Case Study 2: Anticancer Activity Assessment
In vitro tests on acute leukemia cell lines demonstrated that the isoquinoline derivative effectively inhibited cell proliferation at low concentrations. This suggests its potential as a therapeutic agent in hematological malignancies .
作用機序
The mechanism of action of 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Core Scaffold Differences
- Isoquinoline vs. Chromen (Coumarin): The target compound and the trifluoroacetamide derivative share the isoquinoline core, which is associated with neurotransmitter modulation and alkaloid bioactivity. In contrast, the chromen-based analog replaces isoquinoline with a coumarin-like structure, which is often linked to anticoagulant or fluorescent properties. This substitution likely alters binding affinity and metabolic pathways.
Functional Group Variations
- Butyric Acid vs. Trifluoroacetamide: The target compound’s 4-oxo-butyric acid group may improve aqueous solubility or act as a prodrug linker. The trifluoroacetamide derivative introduces a trifluoromethyl group, which typically enhances metabolic stability and lipophilicity, making it advantageous for blood-brain barrier penetration.
- Chromen Modifications: The chromen analog includes a 4-methyl group and an acetyl-amino bridge.
生物活性
4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid (CAS No. 842955-83-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 842955-83-3
Structural Characteristics
The compound features a butyric acid moiety linked to a dimethoxy-substituted isoquinoline structure, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The presence of the isoquinoline structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.
- Antitumor Effects : Some studies suggest that derivatives of isoquinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Isoquinoline derivatives have been studied for their neuroprotective potential, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.
In Vitro Studies
In vitro studies on related compounds have demonstrated significant effects on various cancer cell lines. For example, compounds with similar structures were tested against CCRF-CEM leukemia cells, showing varying degrees of cytotoxicity with IC50 values reflecting their potency .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | CCRF-CEM | >20 |
| Compound B | CCRF-CEM | 6.7 |
In Vivo Studies
In vivo studies involving related isoquinoline derivatives have shown promising results in animal models. For instance, treatment with certain isoquinoline-based compounds resulted in reduced tumor growth and improved survival rates in mice with induced tumors .
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of a structurally similar compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell viability in a dose-dependent manner, suggesting potential for further development as an anticancer agent .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The findings showed that these compounds could reduce neuronal death and improve cognitive function in treated animals .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-butyric acid and its derivatives?
- Methodology : The compound is often synthesized via multi-step organic reactions, including condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with activated carbonyl intermediates. For example, hybrid structures incorporating this moiety have been designed by coupling with acridine or quinoline scaffolds through carboxamide linkages . Automated radiosynthesis techniques (e.g., using [18F] isotopes) are employed for PET tracer development, requiring strict control of reaction conditions (temperature, pH, and catalyst) to ensure reproducibility .
Q. How can researchers characterize the structural integrity of this compound using analytical techniques?
- Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For instance, HPLC with UV detection (e.g., at 254 nm) is used to verify purity (>98%), while 1H/13C NMR confirms substituent positions (e.g., methoxy groups at C6/C7 and ketone at C4) . Mass spectrometry (exact mass: ~563.64 Da) and X-ray crystallography further validate molecular conformation .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodology : The compound exhibits limited aqueous solubility (<1 mg/mL in water) but dissolves in DMSO (4 mg/mL with warming) or ethanol. Stability tests under varying pH (4–9) and temperature (-20°C to 25°C) show degradation <5% over 6 months when stored in airtight, light-protected containers . Pre-formulation studies recommend lyophilization for long-term storage.
Advanced Research Questions
Q. How does this compound function as a dual inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), and what experimental models validate this?
- Methodology : The compound inhibits drug efflux by binding to ATP-binding domains of P-gp and BCRP. In vitro validation involves calcein-AM uptake assays in MDCK-II cells overexpressing these transporters . In vivo, pharmacokinetic studies in rodents (e.g., brain-to-plasma ratio measurements) demonstrate enhanced bioavailability of co-administered chemotherapeutics (e.g., dasatinib) when combined with this inhibitor .
Q. What strategies are employed to optimize the pharmacokinetic profile of this compound in vivo?
- Methodology : Structural modifications, such as introducing hydrophilic groups (e.g., carboxylic acid), improve blood-brain barrier penetration. Microdosing studies with radiolabeled analogs (e.g., [14C]-tagged derivatives) track absorption/distribution . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) reduces metabolic clearance, as shown in hepatic microsome assays .
Q. How do researchers address discrepancies in the compound’s inhibitory efficacy across different cellular models?
- Methodology : Contradictions (e.g., higher IC50 in Caco-2 vs. MDCK-II cells) are analyzed via comparative transcriptomics (qPCR for transporter expression levels) and proteomics. For example, variable P-gp glycosylation across cell lines may alter binding affinity . Statistical meta-analysis of published IC50 values (n ≥ 3 replicates per study) identifies outliers linked to assay conditions (e.g., serum-free media vs. serum-containing).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
